molecular formula C24H23ClN2O3 B308938 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide

4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide

Cat. No. B308938
M. Wt: 422.9 g/mol
InChI Key: UAIUYDHONHHJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or sorafenib, and it has been studied extensively for its ability to inhibit the growth of cancer cells. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves the inhibition of several signaling pathways involved in the progression of cancer. This compound targets the RAF/MEK/ERK signaling pathway, which is involved in the proliferation and survival of cancer cells. It also targets the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also inhibits angiogenesis and tumor growth by targeting the VEGFR and PDGFR signaling pathways. Additionally, it has been found to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms involved in cancer progression and developing new treatments for cancer. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of lab experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide. One potential direction is the development of new analogs of this compound with improved potency and reduced toxicity. Another direction is the study of the mechanisms involved in the resistance of cancer cells to this compound. Additionally, this compound has potential applications in the treatment of other diseases such as hepatitis C, renal cell carcinoma, and melanoma, and further research is needed to explore these applications. Finally, the use of this compound in combination with other drugs and therapies may also be explored to improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves several steps. The first step is the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This compound is then reacted with 4-methoxyaniline to form 4-chloro-N-(4-methoxyphenyl)-3-aminobenzamide. Finally, this compound is reacted with 4-phenylbutyric acid chloride to obtain this compound.

Scientific Research Applications

4-chloro-N-(4-methoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting several signaling pathways involved in the progression of cancer. This compound has also shown potential in the treatment of other diseases such as hepatitis C, renal cell carcinoma, and melanoma.

properties

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-3-(4-phenylbutanoylamino)benzamide

InChI

InChI=1S/C24H23ClN2O3/c1-30-20-13-11-19(12-14-20)26-24(29)18-10-15-21(25)22(16-18)27-23(28)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,26,29)(H,27,28)

InChI Key

UAIUYDHONHHJII-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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